2-[2-(2-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE
Overview
Description
2-[2-(2-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a hydroxyethyl group attached to the benzodiazole ring, along with a methyl and phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with a benzodiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities. The use of advanced analytical techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2-(2-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[2-(2-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the benzodiazole ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-HYDROXYETHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE: Similar in structure but differs in the presence of an isoquinoline ring.
2-((2-HYDROXYETHYL)AMINO)ETHANENITRILE: Contains a hydroxyethyl group but differs in the presence of a nitrile group.
Uniqueness
2-[2-(2-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-METHYL-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2-hydroxyethyl)benzimidazol-1-yl]-N-methyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20(14-7-3-2-4-8-14)18(23)13-21-16-10-6-5-9-15(16)19-17(21)11-12-22/h2-10,22H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKJGVULLBZJQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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